molecular formula C7H7ClN2O B563549 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide CAS No. 1189858-48-7

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide

Cat. No.: B563549
CAS No.: 1189858-48-7
M. Wt: 173.614
InChI Key: BGVBBMZMEKXUTR-FIBGUPNXSA-N
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Preparation Methods

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-2-nitropyridine with the corresponding hydroxide . The specific reaction conditions can be adjusted based on the desired yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the compound’s integrity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Major Products: The products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential antibacterial and antiviral properties make it a candidate for studying microbial resistance and developing new antibiotics.

    Medicine: Its anticancer activity is being explored for potential therapeutic applications.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Chloro-N-(methyl-d3)pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell wall synthesis. The anticancer properties could be due to the compound’s ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

4-Chloro-N-(methyl-d3)pyridine-2-carboxamide can be compared with other similar compounds such as:

    4-Chloro-N-methylpyridine-2-carboxamide: Similar structure but without the deuterium labeling.

    4-Chloro-2-nitropyridine: A precursor in the synthesis of this compound.

    N-methyl-4-chloropyridine-2-carboxamide: Another derivative with slight structural variations.

These comparisons highlight the uniqueness of this compound, particularly its deuterium labeling, which can be useful in various research applications .

Properties

IUPAC Name

4-chloro-N-(trideuteriomethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBBMZMEKXUTR-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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